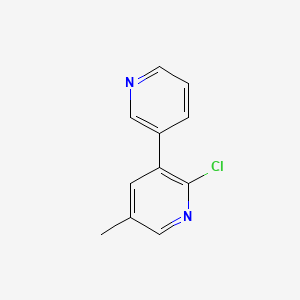
2-Chloro-5-methyl-3,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methyl-3,3’-bipyridine is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 2-chloro-5-methylpyridine with a suitable boronic acid derivative in the presence of a palladium catalyst . Another method is the Ullmann coupling reaction, which involves the homocoupling of 2-chloro-5-methylpyridine in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of 2-Chloro-5-methyl-3,3’-bipyridine often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methyl-3,3’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2-Chloro-5-methyl-3,3’-bipyridine.
Reduction: Amine derivatives of 2-Chloro-5-methyl-3,3’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-5-methyl-3,3’-bipyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methyl-3,3’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand that can coordinate with metal ions to form stable complexes. These complexes can then participate in various catalytic processes. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but different substitution patterns.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
Etoricoxib: A bipyridine derivative used as a non-steroidal anti-inflammatory drug.
Uniqueness
2-Chloro-5-methyl-3,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Propiedades
Fórmula molecular |
C11H9ClN2 |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
2-chloro-5-methyl-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c1-8-5-10(11(12)14-6-8)9-3-2-4-13-7-9/h2-7H,1H3 |
Clave InChI |
VWGGHXOGXBCYQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)Cl)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13126065.png)

![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)

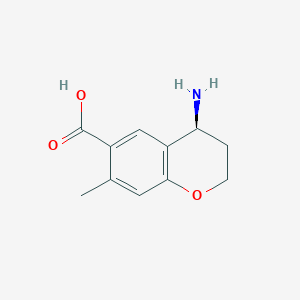
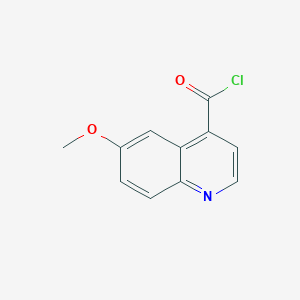


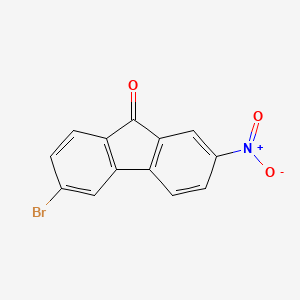
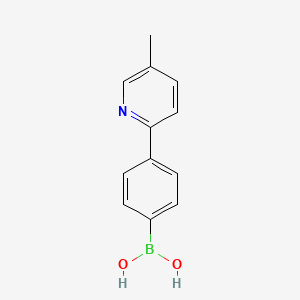

![7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)

